molecular formula C5H4BrNO2S B13039567 2-(5-Bromothiazol-2-yl)aceticacid

2-(5-Bromothiazol-2-yl)aceticacid

Cat. No.: B13039567
M. Wt: 222.06 g/mol
InChI Key: HWPHGGQHKXGLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromothiazol-2-yl)acetic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The bromine atom at the 5-position of the thiazole ring and the acetic acid moiety make this compound unique and interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiazol-2-yl)acetic acid typically involves the bromination of thiazole derivatives. One common method is the bromination of 2-thiazolylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 2-(5-Bromothiazol-2-yl)acetic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or alkoxides in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Scientific Research Applications

2-(5-Bromothiazol-2-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antiviral research.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiazol-2-yl)acetic acid in biological systems involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and acetic acid moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorothiazol-2-yl)acetic acid
  • 2-(5-Methylthiazol-2-yl)acetic acid
  • 2-(5-Phenylthiazol-2-yl)acetic acid

Comparison

2-(5-Bromothiazol-2-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, methyl, and phenyl analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C5H4BrNO2S

Molecular Weight

222.06 g/mol

IUPAC Name

2-(5-bromo-1,3-thiazol-2-yl)acetic acid

InChI

InChI=1S/C5H4BrNO2S/c6-3-2-7-4(10-3)1-5(8)9/h2H,1H2,(H,8,9)

InChI Key

HWPHGGQHKXGLTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CC(=O)O)Br

Origin of Product

United States

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